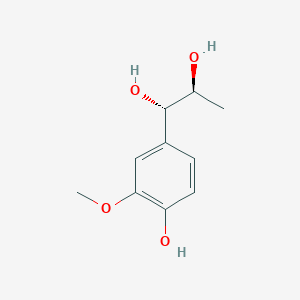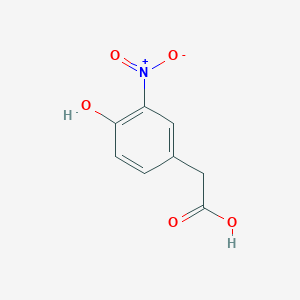
Acide 4-hydroxy-3-nitrophénylacétique
Vue d'ensemble
Description
4-Hydroxy-3-nitrophenylacetic acid is a compound that has been studied in various contexts, including its role as a biomarker for nitroxidative stress, its toxicity, and its interactions with antibodies. It is a product of the conversion of 4-hydroxyphenylacetic acid under certain conditions and has been identified in human urine samples . The compound has also been the subject of toxicological studies due to its presence as a residue in food, with various levels of acute and subacute toxicity observed in different species . Additionally, the compound has been used in the study of antibody interactions, where it has been complexed with monoclonal antibodies for crystallization and X-ray diffraction studies .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-nitrophenylacetic acid can occur through the conversion of 4-hydroxyphenylacetic acid under specific conditions. This conversion has been observed in human urine in the presence of nitrate and nitrite salts at low pH, leading to a significant increase in the levels of 4-Hydroxy-3-nitrophenylacetic acid . Furthermore, the compound has been synthesized as a picolyl ester from an active polyester intermediate for use in peptide syntheses, indicating its utility in the preparation of protected amino acid active esters .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-3-nitrophenylacetic acid has been analyzed through crystallization and X-ray diffraction studies. The Fab fragment of an anti-4-Hydroxy-3-nitrophenylacetic acid monoclonal antibody has been crystallized with the compound, providing insights into the molecular interactions and conformation . Additionally, a monoclinic polymorph of a related compound, 2-(4-nitrophenyl)acetic acid, has been studied, revealing differences in molecular conformation and intermolecular contacts compared to other polymorphs .
Chemical Reactions Analysis
The chemical reactivity of 4-Hydroxy-3-nitrophenylacetic acid and related compounds has been explored in various studies. Nitration reactions involving 4-hydroxyphenylacetic acid have been observed in the human oral cavity, particularly under acidic conditions where the formation of 4-Hydroxy-3-nitrophenylacetic acid is enhanced . Additionally, 4-nitrophenylacetic acid has been shown to undergo redox-type dimerization in basic solution, leading to the formation of dimeric redox products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-nitrophenylacetic acid have been characterized in the context of its use as a sorbent in analytical methods. A molecularly imprinted polymer (MIP) imprinted by 4-hydroxyphenylacetic acid showed high specificity and selectivity for 4-Hydroxy-3-nitrophenylacetic acid. The physicochemical characterization of the MIP revealed a specific surface area and the presence of nitrogen atoms, confirming the structure of the monomer residue within the material . The toxicity studies also provide data on the physical effects of the compound on growth, feed utilization, and hematology in animals .
Applications De Recherche Scientifique
Activité antibactérienne
Acide 4-hydroxy-3-nitrophénylacétique : présente des propriétés antibactériennes. Il a été isolé à partir d'un extrait de graines de moutarde jaune au méthanol et a montré une activité contre plusieurs espèces bactériennes, notamment Escherichia coli, Salmonella enteritidis et Staphylococcus aureus . Les groupes hydroxyle et nitro de ce composé contribuent à ses effets antibactériens.
Amélioration de l'activité de nucléation de glace
Ce composé améliore l'activité de nucléation de glace de Xanthomonas campestris . Les agents de nucléation de glace jouent un rôle crucial dans la formation des nuages et les processus de précipitations. Comprendre les mécanismes à l'origine de cette amélioration pourrait avoir des implications pour la science atmosphérique et la modélisation du climat.
Polymères à empreinte moléculaire (MIP)
Les MIP sont des matériaux synthétiques conçus pour reconnaître des molécules spécifiques. Les chercheurs ont utilisé l'this compound comme molécule modèle pour créer des MIP avec une grande spécificité pour celui-ci. Ces MIP peuvent se lier sélectivement à l'this compound, ce qui les rend utiles dans les techniques de séparation, les capteurs et les systèmes d'administration de médicaments .
Synthèse organique
Le composé a été utilisé en synthèse organique, notamment pour la préparation de l'acide 4-hydroxy-3-nitrophénylacétylcaproïque . Ses groupes fonctionnels uniques en font un bloc de construction précieux pour la conception de nouvelles molécules.
Mécanisme D'action
Target of Action
The primary target of 4-Hydroxy-3-nitrophenylacetic acid is the ice-nucleation-active protein, InaX, in Xanthomonas campestris . This compound also has activity in the Ig heavy chain V-I region and Ig gamma-2 chain C region .
Mode of Action
4-Hydroxy-3-nitrophenylacetic acid enhances the ice-nucleation activity of Xanthomonas campestris . It results in the effective expression of both the ice-nucleation-active protein, InaX, and its mRNA in the bacterial cells cultured .
Biochemical Pathways
It is known to enhance the ice-nucleation activity of xanthomonas campestris, suggesting it may influence pathways related to ice-nucleation and the expression of related proteins .
Pharmacokinetics
It is soluble in ethanol , which suggests it may have good bioavailability when administered orally or topically
Result of Action
The primary result of the action of 4-Hydroxy-3-nitrophenylacetic acid is the enhancement of the ice-nucleation activity of Xanthomonas campestris . This leads to the effective expression of the ice-nucleation-active protein, InaX, and its mRNA in the bacterial cells cultured .
Action Environment
The action of 4-Hydroxy-3-nitrophenylacetic acid can be influenced by environmental factors. For example, the presence of this compound in the culture medium of Xanthomonas campestris enhances the bacterium’s ice-nucleation activity . .
Safety and Hazards
Orientations Futures
4-Hydroxy-3-nitrophenylacetic acid has been used in the synthesis of 4-hydroxy-3-nitrophenylacetyl caproic acid . It has also been used in the exploration of specific imprinted sorbent for 4-hydroxy-3-nitrophenylacetic acid, an indicator of 3-nitrotyrosine, a biomarker of pathophysiological states .
Propriétés
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10463-20-4 | |
| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-3-nitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


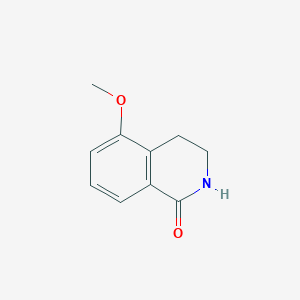
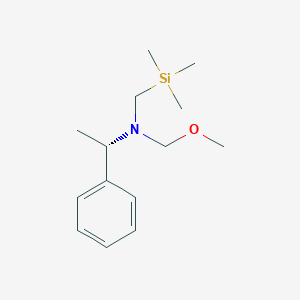

![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
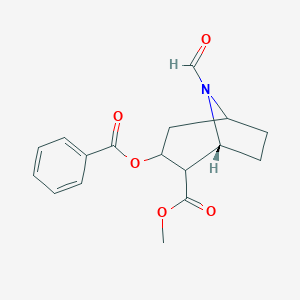
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)
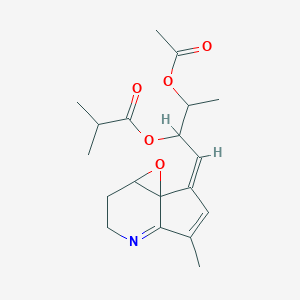

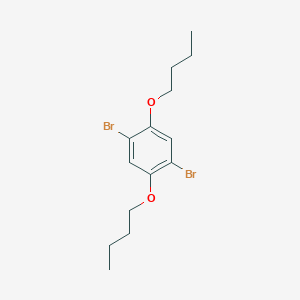

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
